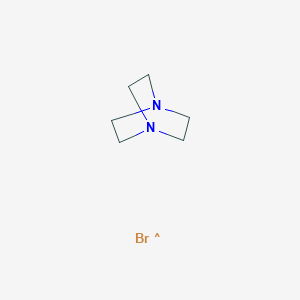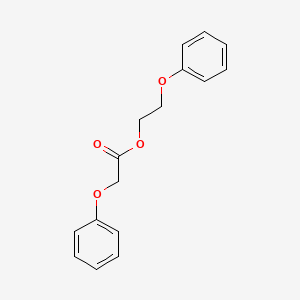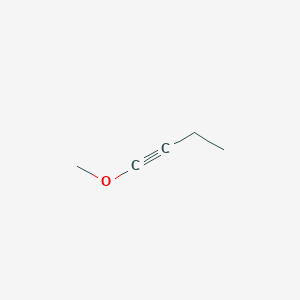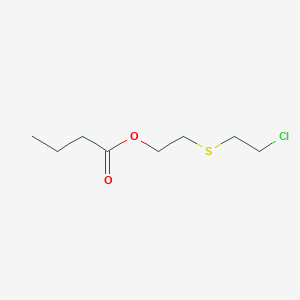
perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine is a compound that combines the strong oxidizing properties of perchloric acid with the structural complexity of a diazepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamines with enolizable ketones in the presence of catalysts such as 2,4,6-trichloro-1,3,5-triazine . The reaction conditions are generally mild, and the process can be carried out under reflux or microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine undergoes various chemical reactions, including:
Oxidation: Due to the presence of perchloric acid, the compound can participate in oxidation reactions.
Substitution: The diazepine ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted diazepine compounds .
Aplicaciones Científicas De Investigación
Perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including as an anticonvulsant and sedative.
Industry: Utilized in the production of dyes and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine involves its interaction with molecular targets such as enzymes and proteins. The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or alteration of protein structures .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine: Similar in structure but differs in the position and type of substituents.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Shares the diazepine ring but has different functional groups.
Uniqueness
Perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine is unique due to the presence of perchloric acid, which imparts strong oxidizing properties. This makes it distinct from other diazepine derivatives that do not possess such reactive groups .
Propiedades
Número CAS |
5769-48-2 |
|---|---|
Fórmula molecular |
C8H15ClN2O4 |
Peso molecular |
238.67 g/mol |
Nombre IUPAC |
perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine |
InChI |
InChI=1S/C8H14N2.ClHO4/c1-6-4-7(2)10-8(3)5-9-6;2-1(3,4)5/h4,8,10H,5H2,1-3H3;(H,2,3,4,5) |
Clave InChI |
OLYBVQCAONFGIC-UHFFFAOYSA-N |
SMILES canónico |
CC1CN=C(C=C(N1)C)C.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
![Dinonyl 2-[(2-methylphenyl)methyl]butanedioate](/img/structure/B14723590.png)
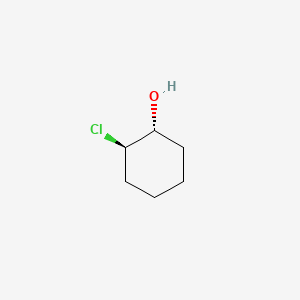
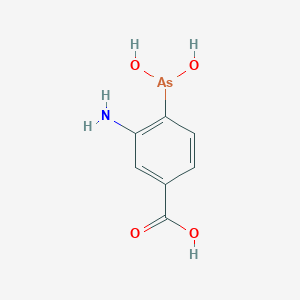
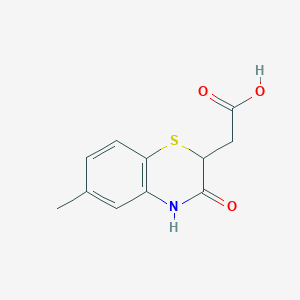
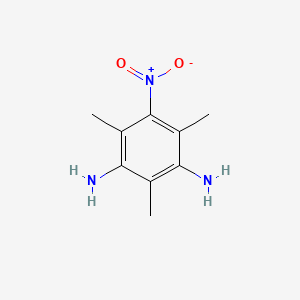


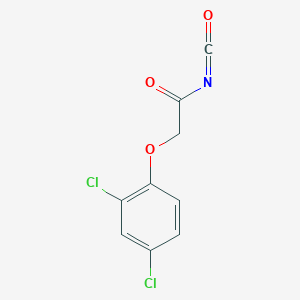
![3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14723635.png)
